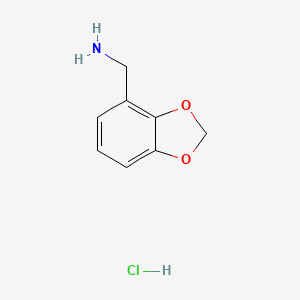

1,3-Benzodioxol-4-ylmethanamine;hydrochloride

Description

1,3-Benzodioxol-4-ylmethanamine hydrochloride is a substituted benzodioxole derivative with a methanamine group attached to the 4-position of the 1,3-benzodioxole ring. This compound belongs to a class of phenethylamine analogs, characterized by a benzodioxole moiety, which is known to influence pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical compounds to improve bioavailability .

Properties

IUPAC Name |

1,3-benzodioxol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZPCXUHOKLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-4-ylmethanamine;hydrochloride typically involves the following steps:

Formation of 1,3-Benzodioxole: This is achieved by the cyclization of catechol with chloroacetic acid in the presence of a base.

Formation of 1,3-Benzodioxol-4-ylmethanamine: The 1,3-Benzodioxole is then reacted with formaldehyde and ammonium chloride to form the corresponding amine.

Formation of this compound: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-4-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of benzodioxole carboxylic acid.

Reduction: Formation of benzodioxole alcohol.

Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide: Scientific Applications

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which is characterized by the presence of an oxalamide functional group. This compound has potential applications in medicinal chemistry, especially in the development of therapeutic agents. The compound's structure includes a chlorophenyl group and a fluorophenoxyethyl moiety, which may affect its biological activity and interaction with various molecular targets.

Synthesis and Structure

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide can be synthesized through chemical reactions using precursors like 2-chlorobenzylamine and 2-(4-fluorophenoxy)ethylamine, with oxalyl chloride as a reagent. Its molecular formula is C17H16ClFN2O3. The synthesis is typically performed under controlled conditions to ensure high yield and purity.

Properties

- Physical Properties: Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are used to characterize purity and structural integrity.

- Chemical Properties: N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide can undergo several types of chemical reactions, with products varying based on reaction conditions; for example, oxidation may yield carboxylic acids, while reduction may result in amines or alcohols.

Scientific Applications

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has diverse scientific applications:

- Pharmaceutical Research: It is used in synthesizing various pharmaceutical compounds.

- Agrochemical Research: It is involved in the synthesis of agrochemicals.

- Material Science: The compound is used in the development of new materials.

- HIV-1 Inhibitors: It can be used as CD4 mimics, which are small molecules designed to inhibit the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host immune cells. CD4 mimics bind to a hydrophobic pocket on gp120, preventing viral attachment and entry.

- Biological Activity: Studies suggest that compounds with similar structures exhibit significant biological activity, potentially impacting processes like inflammation or cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-4-ylmethanamine;hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a serotonin and dopamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and various physiological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Positional Isomerism : The 4-yl isomer’s benzodioxole substitution may alter metabolic pathways compared to the 5-yl analog. For instance, cytochrome P450 enzymes exhibit substrate specificity sensitive to ring substitution patterns .

- Pharmacological Profile : While molindone’s MAO inhibition () suggests a possible mechanism for 1,3-benzodioxol-4-ylmethanamine, the latter’s shorter chain might reduce dopamine receptor affinity compared to phenethylamine derivatives .

- Analytical Challenges : Structural determination of hydrochlorides often employs X-ray crystallography (e.g., SHELX programs, ) and chromatographic methods (). These techniques are critical for distinguishing positional isomers .

Biological Activity

1,3-Benzodioxol-4-ylmethanamine;hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its potential therapeutic uses, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole moiety, which is known for its versatility in medicinal chemistry. This structure allows for various interactions with biological targets, enhancing its potential efficacy in treating different conditions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing a benzodioxole moiety. For instance, a study synthesized 4-aminoquinolines with this structure and evaluated their antifungal activity against several phytopathogenic fungi. The results indicated that certain derivatives exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. Notably, one compound demonstrated an EC50 value of 10.3 µg/mL against C. lunata, which was substantially more potent than the standard antifungal agent azoxystrobin .

Antidiabetic Potential

Another line of research focused on benzodioxol derivatives and their effects on glucose metabolism. A specific derivative was shown to inhibit α-amylase with an IC50 value of 0.68 µM, indicating strong potential as an antidiabetic agent. In vivo studies further demonstrated that this compound significantly reduced blood glucose levels in diabetic mice models, suggesting its utility in managing diabetes .

Cytotoxicity and Cancer Treatment

The cytotoxic effects of 1,3-benzodioxol derivatives have also been investigated in various cancer cell lines. One study reported that certain derivatives exhibited selective cytotoxicity, with IC50 values ranging from 26 to 65 µM against different cancer cell lines while showing minimal toxicity to normal cells (IC50 > 150 µM). This selectivity underscores the potential for developing targeted cancer therapies based on these compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like α-amylase plays a crucial role in its antidiabetic effects.

- Disruption of Fungal Cell Integrity : The antifungal activity may involve disrupting fungal cell membranes or inhibiting essential metabolic pathways.

- Induction of Apoptosis in Cancer Cells : In cancer treatment, the mechanism may involve triggering apoptotic pathways selectively in malignant cells while sparing healthy tissues.

Case Studies

Several case studies illustrate the efficacy of benzodioxole derivatives in clinical and experimental settings:

- Antifungal Efficacy : A compound derived from 1,3-benzodioxole was tested against A. alternate and showed an EC50 value of 14.0 µg/mL, demonstrating significant antifungal potency and morphological alterations in treated fungi .

- Diabetes Management : In a controlled study involving streptozotocin-induced diabetic mice, treatment with a specific benzodioxole derivative led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses .

- Cancer Cell Line Studies : Various benzodioxole derivatives were assessed for their cytotoxic properties across multiple cancer cell lines, showing promising results that warrant further exploration for therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Compound Derivative | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antifungal | Benzodioxole derivative | EC50 = 10.3 µg/mL | Effective against C. lunata |

| Antidiabetic | Benzodioxole derivative | IC50 = 0.68 µM | Significant blood glucose reduction in mice |

| Cytotoxicity | Various derivatives | IC50 = 26–65 µM | Selective against cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 1,3-Benzodioxol-4-ylmethanamine hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation of 1,3-benzodioxol-4-ylmethanol with ammonia derivatives under acidic conditions, followed by hydrochlorination. Purification via recrystallization using ethanol/water mixtures is common. Purity validation requires HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity and absence of unreacted precursors .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Identify aromatic protons in the benzodioxole ring (δ 6.5–7.0 ppm) and methanamine protons (δ 3.0–3.5 ppm).

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the benzodioxole moiety.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks [M+H]⁺ matching the molecular formula (C₈H₁₀ClNO₂) .

Q. What solvent systems are optimal for solubility studies of this hydrochloride salt?

- Methodological Answer : Conduct solubility tests in graded solvents (e.g., water, DMSO, ethanol) using shake-flask methods. Polar solvents like water or methanol typically show higher solubility due to the ionic nature of the hydrochloride. For kinetic solubility, use UV-Vis spectroscopy at λmax (~280 nm) with calibration curves .

Advanced Research Questions

Q. How can researchers investigate the degradation pathways of 1,3-Benzodioxol-4-ylmethanamine hydrochloride under physiological pH conditions?

- Methodological Answer : Perform accelerated stability studies:

- pH-Variation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs).

- Degradation Products : Identify by LC-MS/MS; common pathways include hydrolysis of the dioxole ring or deamination .

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Cross-validate findings using:

- Dose-Response Curves : Ensure consistent EC₅₀/IC₅₀ measurements across cell lines (e.g., HEK293 vs. CHO).

- Receptor Binding Assays : Compare radioligand displacement (e.g., ³H-labeled antagonists) to rule out assay-specific artifacts.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate studies .

Q. Which in silico models predict the biological interactions of 1,3-Benzodioxol-4-ylmethanamine hydrochloride with neural targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Prioritize monoamine transporters (SERT, DAT) due to structural similarity to amphetamine derivatives.

- Binding Affinity : Validate predictions with experimental Ki values from radioligand assays.

- ADMET Prediction : Utilize SwissADME to assess blood-brain barrier permeability and metabolic stability .

Methodological Notes

- Safety : Handle hydrochloride salts in fume hoods; wear nitrile gloves and eye protection (refer to SDS guidelines for related compounds) .

- Data Reproducibility : Document solvent lot numbers and HPLC column batches to minimize variability .

- Ethical Compliance : For biological studies, adhere to institutional review protocols for in vitro/in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.